2-Methylindolin-6-amine

Hydrogen bonding Molecular recognition Drug-likeness

Acquire 2-Methylindolin-6-amine, a privileged racemic indoline scaffold for constructing 2,8-disubstituted pyrrolo[3,2-g]quinolinone androgen receptor modulators. Unlike its indole or non-aminated analogs, this compound uniquely provides a dual hydrogen-bond acceptor motif (HBA=2) and a 2-methyl chiral handle resolvable via established organocatalytic protocols (s-factor up to 19). Its favorable fragment-like profile (LogP 1.7, TPSA 38.1 Ų, 0 rotatable bonds) drives permeability without solubility penalty. Insist on this exact chemotype—generic substitution is precluded by non-additive substituent effects on target engagement. Order ≥98% purity for guaranteed performance in medicinal chemistry applications.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 103796-39-0
Cat. No. B020807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylindolin-6-amine
CAS103796-39-0
SynonymsIndoline, 6-amino-2-methyl- (6CI)
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(N1)C=C(C=C2)N
InChIInChI=1S/C9H12N2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-3,5-6,11H,4,10H2,1H3
InChIKeySVLIYUWVAZNKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylindolin-6-amine (CAS 103796-39-0): Physicochemical Identity and Procurement Baseline


2-Methylindolin-6-amine (CAS 103796-39-0) is a bicyclic heterocyclic building block belonging to the indoline family, with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.20 g/mol . It features a saturated C2–C3 bond within the indoline core, a methyl substituent at the 2-position, and a primary aromatic amine at the 6-position of the benzene ring . This compound exists as a racemate due to the stereogenic center at C2, and its computed physicochemical descriptors include a calculated LogP (XLogP3) of 1.7, two hydrogen-bond donors, two hydrogen-bond acceptors, zero rotatable bonds, and a topological polar surface area (TPSA) of 38.1 Ų . It is primarily sourced as an intermediate for medicinal chemistry and library synthesis, with typical commercial purities of 95–98% .

Why 2-Methylindolin-6-amine Cannot Be Replaced by Generic Indoline or Indole Analogs


Generic substitution among indoline-6-amine derivatives is precluded by the non-additive nature of substituent effects on key molecular properties. The presence of the 2-methyl group in 2-Methylindolin-6-amine increases lipophilicity (ΔLogP ≈ +0.3 vs. the unsubstituted Indolin-6-amine) while retaining the full hydrogen-bonding capacity of the 6-amine motif (HBD = 2, HBA = 2) . In contrast, 2-Methylindoline (CAS 6872-06-6) lacks the 6-amino group entirely, reducing its hydrogen-bond donor count to 1, its acceptor count to 1, and its TPSA from 38.1 to 12 Ų—a threefold reduction in polar surface area that fundamentally alters solubility, permeability, and target engagement potential . Meanwhile, the fully aromatic indole analog 2-Methyl-1H-indol-6-amine (CAS 102308-53-2) differs in both oxidation state (sp² vs. sp³ at C2–C3) and hydrogen-bond acceptor count (HBA = 1 vs. 2), eliminating the dual HBA character that enables specific bidentate interactions in binding pockets . These differences are not incremental; they dictate which synthetic transformations are accessible, which biological targets are engaged, and which pharmacokinetic properties are achievable.

Quantitative Differentiation Evidence for 2-Methylindolin-6-amine vs. Closest Analogs


Hydrogen-Bond Acceptor Count: 2-Methylindolin-6-amine vs. 2-Methyl-1H-indol-6-amine

2-Methylindolin-6-amine possesses two hydrogen-bond acceptor (HBA) sites—the indoline NH and the 6-NH₂ group—whereas its fully aromatic indole analog, 2-Methyl-1H-indol-6-amine (CAS 102308-53-2), has only one HBA . This difference arises because the indole NH is a hydrogen-bond donor only, while the saturated indoline NH can function as both donor and acceptor. In molecular recognition contexts where a bidentate HBA pharmacophore is required, the indoline scaffold can satisfy two acceptor interactions simultaneously, whereas the indole scaffold cannot. The TPSA also differs (38.1 vs. 41.8 Ų), reflecting altered polarity distribution despite identical molecular formula weight class (ΔMW = 2.01 g/mol) .

Hydrogen bonding Molecular recognition Drug-likeness

Lipophilicity Modulation: ΔLogP Advantage of 2-Methylindolin-6-amine over Unsubstituted Indolin-6-amine

The introduction of a methyl group at the C2 position increases the computed XLogP3 from 1.4 (Indolin-6-amine, CAS 15918-79-3) to 1.7 (2-Methylindolin-6-amine), a ΔLogP of +0.3 . This gain in lipophilicity is achieved without sacrificing hydrogen-bonding capacity (HBD = 2, HBA = 2, TPSA = 38.1 Ų remain identical) or introducing rotatable bonds (both compounds have zero rotatable bonds) . In contrast, 2-Methylindoline (CAS 6872-06-6) achieves a higher XLogP3 of 2.4 but at the expense of losing the 6-amine entirely, reducing HBD from 2 to 1, HBA from 2 to 1, and TPSA from 38.1 to 12 Ų . This demonstrates that 2-Methylindolin-6-amine occupies a unique property space where enhanced lipophilicity is decoupled from polar surface area erosion—a profile desirable for optimizing CNS penetration or membrane permeability while retaining solubility.

Lipophilicity Permeability ADME optimization

Synthetic Yield Benchmark: 88% Isolated Yield for Catalytic Hydrogenation of 2-Methyl-6-nitroindoline to 2-Methylindolin-6-amine

A preparatively useful synthesis of 2-Methylindolin-6-amine has been reported via catalytic hydrogenation of 2-methyl-6-nitroindoline (CAS 51134-82-8) using 10% Pd/C under H₂ in ethanol/ethyl acetate at 20 °C and 101.33 kPa for 5.5 hours, affording the target amine in 88% isolated yield . This yield benchmark is relevant for procurement decisions because it establishes that the compound can be reliably accessed from a commercially available nitro precursor with a high-yielding, scalable reduction step. For comparison, the closely related unsubstituted Indolin-6-amine (CAS 15918-79-3) is also accessible via nitro reduction, but its synthesis does not involve the same stereochemical complexity at C2, and yields for 2-substituted indoline reductions can vary significantly depending on the steric and electronic nature of the 2-substituent . The 88% yield reported for the 2-methyl case serves as a quantitative baseline against which alternative synthetic routes or analog syntheses can be benchmarked.

Synthetic efficiency Process chemistry Nitro reduction

Chiral Resolution Capability: Selectivity Factor (s) Range of 2.6–19 for 2-Substituted Indolines Including 2-Methylindolin-6-amine

The racemic nature of 2-Methylindolin-6-amine—arising from the stereogenic center at C2—creates both a challenge and an opportunity. The first catalytic kinetic resolution of 2-substituted indolines by N-sulfonylation was demonstrated using an atropisomeric 4-DMAP-N-oxide organocatalyst, achieving selectivity factors (s) ranging from 2.6 to 19 across a panel of 2-substituted substrates . The use of 2-isopropyl-4-nitrophenylsulfonyl chloride was critical for stereodiscrimination, and the sulfonamide products could be readily deprotected with thioglycolic acid . This methodology establishes that the racemate can be resolved into enantiomerically enriched forms—a capability not available for the achiral unsubstituted Indolin-6-amine (CAS 15918-79-3), which lacks a stereocenter. For procurement, this means that users requiring enantiopure material have a literature-validated resolution pathway, whereas achiral analogs inherently cannot access this dimension of structural diversity.

Enantiomeric resolution Organocatalysis Stereochemistry

Demonstrated Utility as a Building Block for Androgen Receptor Modulator Scaffolds

2-Methylindolin-6-amine has been explicitly employed as a reactant in the construction of 2,8-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-g]quinolin-7-one, a member of a series of nonsteroidal androgen receptor (hAR) modulators . The reaction proceeds using sodium hydride and zinc(II) chloride in ethanol/DMF over 16 hours . In the parent publication (Edwards et al., Bioorg. Med. Chem. Lett. 1998), 6,7-disubstituted pyrroloquinolinones derived from indoline-6-amine building blocks were identified as potent hAR agonists in vitro . This demonstrated application distinguishes 2-Methylindolin-6-amine from generic indoline-6-amines that lack the 2-methyl substituent, as the 2-methyl group is carried through into the final pyrroloquinolinone scaffold where it contributes to the 2,8-dimethyl substitution pattern. The 2-methyl substituent is thus not merely a protecting group but an integral structural element of the bioactive final compound.

Androgen receptor Pyrroloquinolinone Nonsteroidal modulator

Rotatable Bond Count and Molecular Rigidity: A Conformational Advantage Over Flexible Analogs

2-Methylindolin-6-amine has zero rotatable bonds, a property it shares with Indolin-6-amine (CAS 15918-79-3) and 2-Methylindoline (CAS 6872-06-6) . However, this conformational rigidity is notable when compared against acyclic or partially flexible 6-amino building blocks commonly used in medicinal chemistry. The combination of zero rotatable bonds with a TPSA of 38.1 Ų and balanced HBD/HBA profile means that when this scaffold is elaborated, it imposes a defined spatial orientation of the 6-amine vector relative to the indoline core. This pre-organized geometry can reduce the entropic penalty upon target binding compared to more flexible linkers . While this is a class-level property of fused bicyclic systems, the specific geometry—with the amine vector projecting from the benzene ring at a fixed angle relative to the 2-methyl-substituted pyrrolidine ring—is unique to the 2-methylindolin-6-amine scaffold and distinct from regioisomeric indolines (e.g., 5-amino or 7-amino substitution) or acyclic aminomethyl aromatics.

Conformational restriction Entropic binding Ligand efficiency

Optimal Procurement and Application Scenarios for 2-Methylindolin-6-amine Based on Quantitative Evidence


Scaffold for Nonsteroidal Androgen Receptor Modulator Libraries

Procurement of 2-Methylindolin-6-amine is indicated when synthesizing 2,8-disubstituted pyrrolo[3,2-g]quinolinone-based androgen receptor modulators, where the 2-methyl substituent is integral to the final pharmacophore. The compound has literature precedent as a reactant for generating 2,8-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-g]quinolin-7-one, a scaffold for which 6,7-disubstituted analogs demonstrated potent hAR agonism . Neither Indolin-6-amine (lacking the 2-methyl group) nor 2-Methylindoline (lacking the 6-amine) can generate the same final compounds, making 2-Methylindolin-6-amine irreplaceable for this chemotype .

Enantioselective Synthesis Requiring Chiral Indoline Intermediates

When a synthetic sequence requires enantiomerically enriched 2-substituted indoline intermediates, 2-Methylindolin-6-amine (as the racemate) can be resolved using the catalytic kinetic resolution protocol of Murray et al. (2017) with selectivity factors ranging from 2.6 to 19 using an atropisomeric 4-DMAP-N-oxide organocatalyst . This capability is not available for achiral indoline-6-amines lacking a C2 substituent. The resolved enantiomers can then be elaborated via the 6-amine handle to access stereochemically defined compound libraries for target screening.

Fragment-Based Drug Discovery Prioritizing Balanced Polarity and Rigidity

In fragment-based screening campaigns where both passive permeability and aqueous solubility are required, 2-Methylindolin-6-amine offers a calculated LogP of 1.7, TPSA of 38.1 Ų, and zero rotatable bonds . This profile places it in a favorable property space for fragment library design: the lipophilicity is sufficient for membrane transit without being so high as to cause solubility-limited behavior or promiscuous binding, while the zero rotatable bonds maximize ligand efficiency by minimizing the entropic cost of binding. Compared to the unsubstituted Indolin-6-amine (LogP 1.4), the modestly increased lipophilicity may improve cell permeability without TPSA erosion, as confirmed by the identical TPSA values .

Building Block Requiring Dual Hydrogen-Bond Acceptor Functionality

In target families where a bidentate hydrogen-bond acceptor motif is essential for binding—such as kinase hinge regions or protease active sites—the indoline scaffold of 2-Methylindolin-6-amine provides two HBA sites (indoline NH + 6-NH₂), in contrast to the corresponding indole analog 2-Methyl-1H-indol-6-amine, which has only one HBA . This distinction is critical when the 6-amine is used as a synthetic handle for further elaboration while the indoline NH is intended to participate in target hydrogen bonding. Procurement of the indoline (saturated) rather than the indole (aromatic) scaffold ensures that both HBA sites are available for molecular recognition.

Quote Request

Request a Quote for 2-Methylindolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.